molecular formula C12H20N4O B1227126 N-(3,3,5-trimethylcyclohexyl)-1H-1,2,4-triazole-5-carboxamide

N-(3,3,5-trimethylcyclohexyl)-1H-1,2,4-triazole-5-carboxamide

Cat. No.: B1227126
M. Wt: 236.31 g/mol
InChI Key: FZDGDQZXMLTTGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,3,5-trimethylcyclohexyl)-1H-1,2,4-triazole-5-carboxamide is a heteroarene and an aromatic amide.

Scientific Research Applications

Pharmacological Properties and Anticonvulsive Activity

N-(3,3,5-trimethylcyclohexyl)-1H-1,2,4-triazole-5-carboxamide and its derivatives exhibit valuable pharmacological properties. Specifically, they demonstrate anti-convulsive activity and are useful in the treatment of epilepsy and conditions of tension and agitation (Shelton, 1981).

Antiviral Activity

These compounds have shown significant antiviral activity, particularly against herpes and measles virus in vitro. This is evidenced by the synthesis and evaluation of various triazole carboxamide nucleosides related to these compounds (Revankar et al., 1981).

Antibacterial and Antifungal Applications

Triazole-4-carboxamides, including the one , have been synthesized and evaluated for their antimicrobial activities. They demonstrated moderate to good activities against primary pathogens, including Gram-positive and Gram-negative bacterial strains, as well as fungal strains (Pokhodylo et al., 2021).

Synthesis of Nucleosides

Nucleosides of 5-substituted-1,2,4-triazole-3-carboxamides have been synthesized using various processes. This research contributes to the understanding of the chemical structure and potential applications of these nucleosides (Naik et al., 1974).

Use in Energetic Materials

The nitrogen-rich energetic compound 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole and its derivatives demonstrate interesting properties in terms of thermal stability, making them of interest in the study of energetic materials (Qin et al., 2016).

Properties

Molecular Formula

C12H20N4O

Molecular Weight

236.31 g/mol

IUPAC Name

N-(3,3,5-trimethylcyclohexyl)-1H-1,2,4-triazole-5-carboxamide

InChI

InChI=1S/C12H20N4O/c1-8-4-9(6-12(2,3)5-8)15-11(17)10-13-7-14-16-10/h7-9H,4-6H2,1-3H3,(H,15,17)(H,13,14,16)

InChI Key

FZDGDQZXMLTTGG-UHFFFAOYSA-N

SMILES

CC1CC(CC(C1)(C)C)NC(=O)C2=NC=NN2

Canonical SMILES

CC1CC(CC(C1)(C)C)NC(=O)C2=NC=NN2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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